molecular formula C23H23N3O3 B2435330 ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922014-99-1

ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2435330
CAS RN: 922014-99-1
M. Wt: 389.455
InChI Key: KDMPTVVTNMPGIV-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives are a class of compounds that have been studied for their potential antidepressant and anticonvulsant effects .


Synthesis Analysis

The synthesis of a related compound, (S)-ethyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, involves stirring a mixture of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and K2CO3 in toluene and water at room temperature, then slowly adding ethyl chlorocarbonate .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a 3,4-dihydroisoquinoline-2(1H)-carboxamide core, with various substituents attached to the nitrogen atom .

Scientific Research Applications

Future Directions

The study of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives and related compounds continues to be an important and challenging area in medicinal chemistry, particularly in the search for novel and increasingly effective drugs with antidepressant and anticonvulsant effects .

properties

IUPAC Name

ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-3-29-23(28)22-20(25-13-12-17-9-5-6-10-18(17)15-25)14-21(27)26(24-22)19-11-7-4-8-16(19)2/h4-11,14H,3,12-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMPTVVTNMPGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C3C2)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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